molecular formula C19H22N2O B2960579 N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953168-79-1

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B2960579
CAS No.: 953168-79-1
M. Wt: 294.398
InChI Key: VNUKXWQQSAZUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” involves a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with a pyrrolidine ring have been known to show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .

Scientific Research Applications

Histone Deacetylase Inhibition in Cancer Therapy

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide and similar compounds show potential in cancer therapy due to their role as histone deacetylase (HDAC) inhibitors. These compounds, like MGCD0103, inhibit HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction, thereby showing promise as anticancer drugs (Zhou et al., 2008).

Structural Analysis for Drug Design

Understanding the crystal structure of N-(pyrrolidin-1-yl)phenethyl)benzamide derivatives helps in drug design. For instance, N-(pyridin-2-ylmethyl)benzamide derivatives exhibit different orientations of pyridine and benzene rings, which is crucial for designing drugs with specific properties (Artheswari et al., 2019).

Corrosion Inhibition

Compounds structurally related to this compound, such as Schiff bases, have been studied for their role in corrosion inhibition. These compounds form protective films on metal surfaces, indicating their potential use in industrial applications to prevent corrosion (Murmu et al., 2019).

Luminescence and Aggregation-Enhanced Emission

Some benzamide derivatives show unique luminescence properties. Compounds like 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide exhibit luminescence in solution and solid states, with aggregation-enhanced emission in certain solvent conditions. This property is useful in developing new materials for optoelectronic applications (Srivastava et al., 2017).

Melanoma Cytotoxicity

Benzamide derivatives, including those structurally related to this compound, have been explored for their cytotoxicity against melanoma cells. These compounds show promise for targeted drug delivery in melanoma therapy due to their selective uptake by melanoma cells and enhanced toxicity compared to standard cytostatics (Wolf et al., 2004).

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(17-6-2-1-3-7-17)20-13-12-16-8-10-18(11-9-16)21-14-4-5-15-21/h1-3,6-11H,4-5,12-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUKXWQQSAZUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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